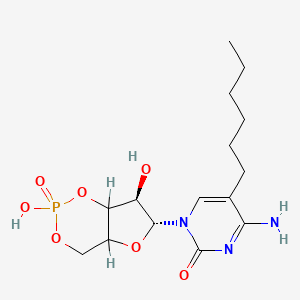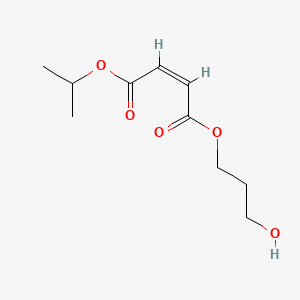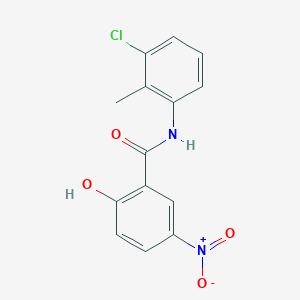
Benz(a)anthracene-8-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-8-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). This process yields this compound with high specificity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benz(a)anthracene-8-aldehyde or benz(a)anthracene-8-carboxylic acid.
Reduction: The compound can be reduced to form benz(a)anthracene-8-methane.
Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the benz(a)anthracene ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benz(a)anthracene-8-aldehyde, benz(a)anthracene-8-carboxylic acid.
Reduction: Benz(a)anthracene-8-methane.
Substitution: Various substituted benz(a)anthracene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benz(a)anthracene-8-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, due to its structural similarity to other biologically active PAHs.
Medicine: Explored for its potential role in drug development, particularly in cancer research, given the carcinogenic nature of its parent compound, benz(a)anthracene.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of benz(a)anthracene-8-methanol involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s hydroxyl group allows for further metabolic activation, forming reactive intermediates that can bind covalently to DNA and proteins, leading to cellular damage.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with a similar structure and higher carcinogenic potential.
Chrysene: A PAH with four fused benzene rings, similar in structure but with different biological activities.
Uniqueness: Benz(a)anthracene-8-methanol is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and biological interactions compared to its parent compound and other similar PAHs
Propriétés
Numéro CAS |
72533-44-9 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-8-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2 |
Clé InChI |
ZUEZPIWPVGHNDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


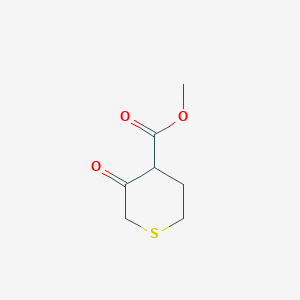
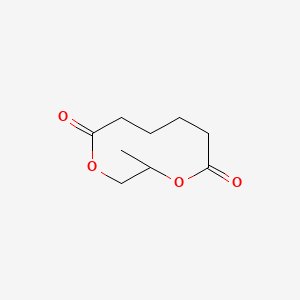
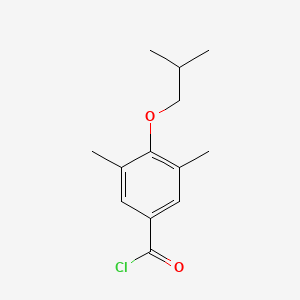
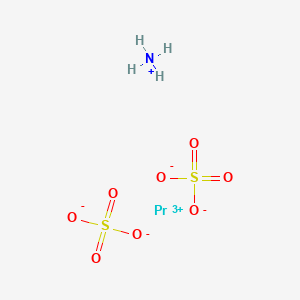
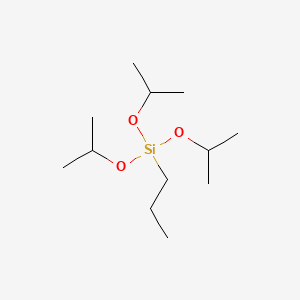
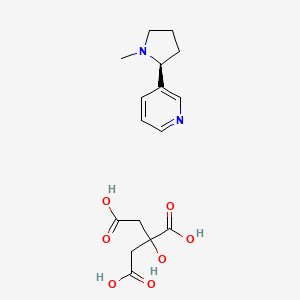
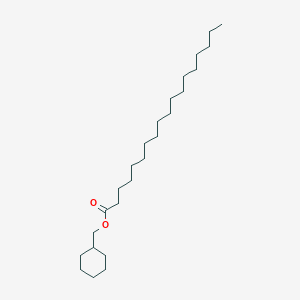

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

